Bromacrylide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

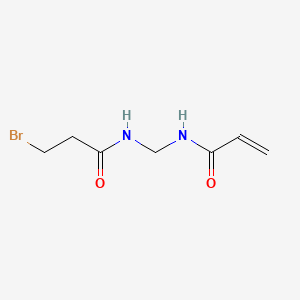

Bromacrylide is a propenamide-based agent with antineoplastic activity. Bromacrylide has been shown to decrease tumor growth in animal models, but is accompanied with severe toxicity, including severe bone marrow suppression and weight loss.

Applications De Recherche Scientifique

1. Environmental Persistence and Soil Mobility

Bromacrylide, particularly Bromacil, is known for its extensive use in controlling weeds in agricultural fields, such as pineapple farms. Studies have highlighted its persistence and mobility in soil, observing its presence in soil samples up to significant depths, indicating its potential for environmental contamination. Notably, Bromacil's detection at various soil depths and its persistence over time raise concerns about its long-term environmental impact, particularly on soil and water quality (Zhu & Li, 2002), (Alavi et al., 2008).

2. Photocatalytic Degradation and Environmental Detoxification

Research on the photocatalytic degradation of Bromacrylide (Bromacil) under simulated solar light using Au/TiO2 has shown promising results in diminishing the presence of this herbicide in aquatic systems. The identification of main degradation products and the evaluation of toxicity implications have been crucial in understanding its environmental impact. The reduction in toxicity post-treatment suggests that the by-products formed during the photocatalytic process are less harmful, indicating the potential of this method as a viable treatment technology (Angthararuk et al., 2014).

3. Development of Sensing Devices for Bromacrylide Detection

Innovative approaches have been employed to develop rapid and efficient sensing devices for detecting Bromacrylide (Bromacil) due to its widespread use and potential environmental hazards. The selection of single-stranded DNA molecular recognition elements specific for Bromacil has paved the way for the creation of field-deployable detection devices. These devices are crucial for monitoring environmental contamination and ensuring safety standards are met (Williams et al., 2014).

4. Investigating Disinfection By-products and Toxicity

Studies on the chlorination of Bromacrylide, specifically the kinetics and by-products of Bromacil chlorination, have been essential in understanding its transformation and the potential formation of harmful by-products. The investigation into the reaction kinetics and the influence of various factors on the formation of disinfection by-products during Bromacil chlorination highlights the complexity of its environmental impact and the need for thorough water treatment processes to mitigate potential hazards (Hu et al., 2019).

Propriétés

Numéro CAS |

4213-51-8 |

|---|---|

Nom du produit |

Bromacrylide |

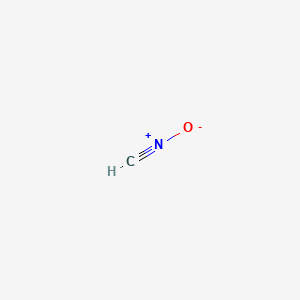

Formule moléculaire |

C7H11BrN2O2 |

Poids moléculaire |

235.08 g/mol |

Nom IUPAC |

3-bromo-N-[(prop-2-enoylamino)methyl]propanamide |

InChI |

InChI=1S/C7H11BrN2O2/c1-2-6(11)9-5-10-7(12)3-4-8/h2H,1,3-5H2,(H,9,11)(H,10,12) |

Clé InChI |

CDOUZKKFHVEKRI-UHFFFAOYSA-N |

SMILES |

C=CC(=O)NCNC(=O)CCBr |

SMILES canonique |

C=CC(=O)NCNC(=O)CCBr |

Autres numéros CAS |

4213-51-8 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(5S,6S)-1,5,6,9,14-pentahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1210664.png)

![Adenosine-5'-[phenylalaninol-phosphate]](/img/structure/B1210676.png)

![5'-Deoxy-5'-[N-methyl-N-(2-aminooxyethyl) amino]adenosine](/img/structure/B1210677.png)